5-Acetyl-2-chloro-6-methylnicotinonitrile
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Acetyl-2-chloro-6-methylnicotinonitrile plays a significant role in the synthesis of various heterocyclic compounds. For instance, its reaction with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution, forming triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This reaction has been characterized by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).
Antimicrobial Activity
Compounds derived from this compound have shown potential in antimicrobial applications. For example, substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives synthesized from related compounds have been evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit significant potential activity (Chaitanya et al., 2017).
Development of Pyrimidines and Pyrimidinones
The compound also serves as a precursor for the synthesis of pyrimidines and pyrimidinones. Acetylation of related nicotinonitriles leads to cyclization, forming various pyrimidine derivatives, which are then converted to carboxylic and hydroxamic acids, and other acetylation products. These derivatives have potential applications in medicinal chemistry and drug development (Deyanov et al., 1992).
Properties
IUPAC Name |
5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSEFHIDZKEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363076 | |
Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121348-15-0 | |
Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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